tert-Butyl (trimethylsilyl)oxycarbamate
Description
Structure
2D Structure
Properties
CAS No. |
164169-42-0 |
|---|---|
Molecular Formula |
C8H19NO3Si |
Molecular Weight |
205.33 g/mol |
IUPAC Name |
tert-butyl N-trimethylsilyloxycarbamate |
InChI |
InChI=1S/C8H19NO3Si/c1-8(2,3)11-7(10)9-12-13(4,5)6/h1-6H3,(H,9,10) |
InChI Key |
ZCVCDXMYYQUTPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NO[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NO[Si](C)(C)C |
Synonyms |
Carbamic acid, [(trimethylsilyl)oxy]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Protective Group in Organic Synthesis
TBSOC serves as an effective protective group for amines and alcohols due to its stability under various reaction conditions. Its ability to form stable derivatives while allowing for selective deprotection makes it invaluable in multi-step syntheses.
Synthesis of Complex Molecules
TBSOC is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role as a protective group facilitates the synthesis of biologically active compounds.
Case Study: C–N Bond Formation
In a recent study, TBSOC was employed in the photocatalyzed C–H amidation of indoles, leading to the efficient formation of aminoindoles. This method showcased excellent regioselectivity and broad substrate scope, highlighting TBSOC's utility in modern synthetic methodologies .
Catalytic Applications
TBSOC has been investigated for its role in catalysis, particularly in reactions involving silylation and amidation processes. Its ability to stabilize reactive intermediates enhances reaction rates and yields.
Example: Silylation Reactions
Research indicates that TBSOC can be utilized as a silylating agent for alcohols and phenols, providing a pathway to synthesize tert-butyldimethylsilyl ethers with high yields . This application is critical for generating intermediates in organic synthesis.
Comparative Analysis of Protective Groups
A comparison of TBSOC with other commonly used protective groups reveals its advantages:
| Property | TBSOC | TBDMS | Boc |
|---|---|---|---|
| Stability | High | Moderate | Moderate |
| Selectivity | High | Moderate | Low |
| Deprotection Conditions | Mild acid/base | Acidic conditions | Basic conditions |
| Application Scope | Broad | Limited | Broad |
Chemical Reactions Analysis
Nucleophilic Substitution
The TMS group undergoes facile displacement with nucleophiles such as chloride or alkoxides. For example:This reaction is critical in deprotection strategies and intermediate functionalization .
Organocatalytic Enantioselective Additions
tert-Butyl (trimethylsilyl)oxycarbamate participates in asymmetric additions catalyzed by chiral organocatalysts. For instance, its reaction with ethyl trans-4-oxo-2-butenoate in chloroform produces enantiomerically enriched β-amino aldehydes (Table 1) .
Table 1: Catalyst Screening for Enantioselective Addition
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| L1 | 4 | 23 | 96 |
| L4 | 4 | 75 | 98 |
| No Ligand | 4 | Trace | – |
Conditions: 20 mol% catalyst, CHCl, 12 h .
Deprotection Reactions
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine and tert-butyl cation, which is trapped by the solvent . The TMS group remains intact under these conditions, enabling sequential deprotection strategies.
Mechanism :
Silyl Group Transfer Reactions
The TMS moiety participates in silylative couplings. For example, in Rh-catalyzed C–H amidation, the TMS group stabilizes intermediates, enhancing regioselectivity (Scheme 1) .
Scheme 1: Rh-Catalyzed C–H Amidation
- Oxidative Addition : Rh(I) activates the C–H bond.
- Silyl Coordination : TMS stabilizes the Rh(III) intermediate.
- Reductive Elimination : Forms the amidated product .
Heterocycle Formation
This compound facilitates the synthesis of cyclic hydroxylamines and proline derivatives via intramolecular cyclization (Figure 2) .
Stability and Handling
- Thermal Stability : Stable up to 150°C under inert atmospheres .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, THF) .
- Moisture Sensitivity : Hydrolyzes slowly in aqueous acidic conditions .
Comparative Reactivity
Table 2: Reaction Rates of Carbamate Derivatives
| Substrate | Reaction with Cl⁻ (k, s⁻¹) | Deprotection (TFA, h) |
|---|---|---|
| tert-Butyl (TMS)oxycarbamate | 0.45 | 0.5 |
| Benzyl carbamate | 0.12 | 2.0 |
| Methyl carbamate | 0.08 | 4.0 |
Conditions: 25°C, 1.0 M HCl in THF .
Mechanistic Insights from Spectroscopy
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (trimethylsilyl)oxycarbamate and analogous carbamates/silyl ethers:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Comparisons
Protecting Group Efficiency: The TMS group in this compound enhances solubility in nonpolar media compared to purely Boc-protected analogs (e.g., tert-Butyl (3-oxocyclopentyl)carbamate), which exhibit lower Log S values (-2.5) . Unlike tert-Butyl (azetidin-3-ylmethyl)carbamate, which is rigid due to the azetidine ring, the TMS group introduces conformational flexibility, aiding in steric shielding during nucleophilic reactions .
Reactivity and Applications: The conjugated diene in tert-Butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate enables Diels-Alder reactivity for terpene synthesis, a feature absent in the target compound . this compound is preferred over tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate in sensitive syntheses due to the latter’s acute toxicity and irritancy risks .
Safety and Handling: Compounds like tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate require stringent safety protocols (e.g., H302, H315 warnings), whereas tert-Butyl (3-oxocyclopentyl)carbamate is classified as non-hazardous .
Research Findings
- Synthetic Utility : The TMS group in this compound allows for orthogonal deprotection strategies, enabling sequential functionalization in complex molecule assembly .
- Structural Insights : X-ray crystallography of similar Boc-protected compounds (e.g., tert-Butyl N-hydroxycarbamate) reveals bond lengths (C–O: 1.34 Å) and angles consistent with carbamate geometry, suggesting minimal steric distortion from TMS substitution .
- Biological Relevance : tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a key intermediate in kinase inhibitor development, contrasting with the target compound’s broader use in peptide chemistry .
Q & A
Q. How can scaling up syntheses of this compound derivatives maintain reproducibility?
- Methodology :
- Heat Transfer Optimization : Use jacketed reactors with controlled cooling to manage exotherms during large-scale reactions .
- Continuous Flow Systems : Implement microreactors for safer handling of hazardous intermediates (e.g., brominated precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
